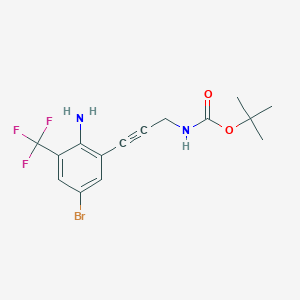
tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate is a complex organic compound that features a tert-butyl carbamate group, a brominated aromatic ring, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate typically involves multiple steps. One common approach includes the following steps:
Amination: The addition of an amino group to the brominated aromatic ring.
Alkyne Addition: The addition of a prop-2-ynyl group.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the trifluoromethyl group and the brominated aromatic ring can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure allows for interactions with various enzymes and receptors, which could lead to the development of new drugs for treating diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The brominated aromatic ring can form strong interactions with biological targets, while the amino group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-(2-amino-5-bromo-3-(trifluoromethyl)phenyl)prop-2-ynylcarbamate
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3,5-difluorophenyl)butanoate
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
Uniqueness
The uniqueness of this compound lies in its combination of functional groups. The presence of the trifluoromethyl group, brominated aromatic ring, and prop-2-ynyl group provides a versatile platform for chemical modifications. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H16BrF3N2O2 |
|---|---|
Poids moléculaire |
393.20 g/mol |
Nom IUPAC |
tert-butyl N-[3-[2-amino-5-bromo-3-(trifluoromethyl)phenyl]prop-2-ynyl]carbamate |
InChI |
InChI=1S/C15H16BrF3N2O2/c1-14(2,3)23-13(22)21-6-4-5-9-7-10(16)8-11(12(9)20)15(17,18)19/h7-8H,6,20H2,1-3H3,(H,21,22) |
Clé InChI |
PWUWFVMZSDWIAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC#CC1=C(C(=CC(=C1)Br)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




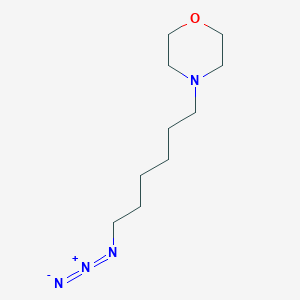

![1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13721772.png)
![Ethyl 3-[6-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13721776.png)
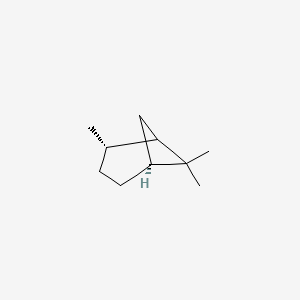
![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propan-2-yl)amine](/img/structure/B13721787.png)
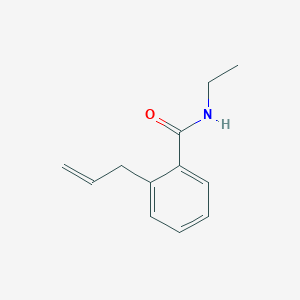
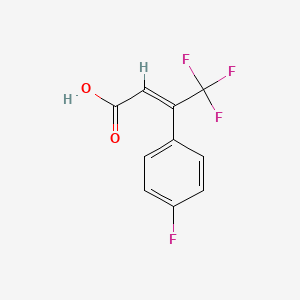
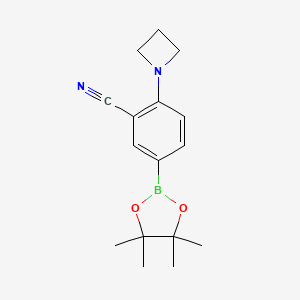
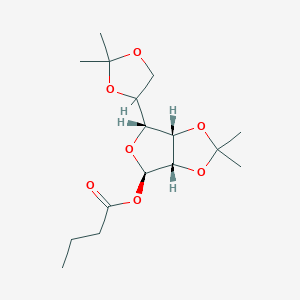

![1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13721812.png)
